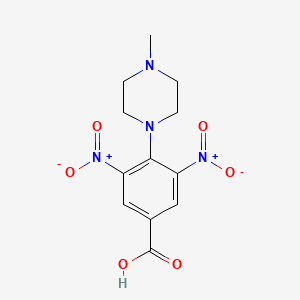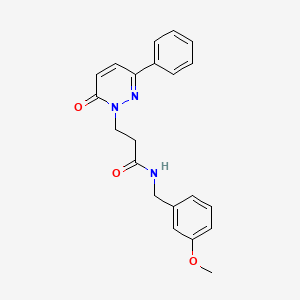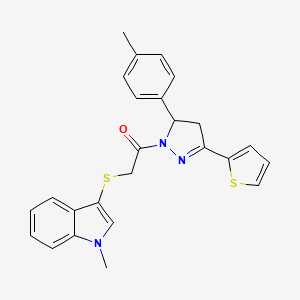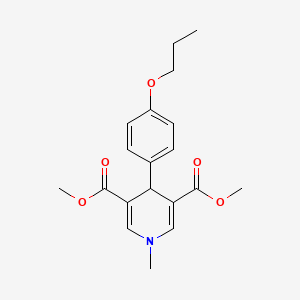![molecular formula C20H21BrN4O3 B11209946 5-(3-Bromophenyl)-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11209946.png)
5-(3-Bromophenyl)-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenyl)-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHBrNOS
CAS Number: 380625-45-6
Molecular Weight: 449.329 g/mol
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For instance, the reaction between a bromophenyl aldehyde and a trimethoxyphenyl hydrazine can yield the desired product. The specific reaction conditions and reagents would depend on the chosen synthetic pathway.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Can be reduced to its corresponding tetrahydro form.
Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.
Bromination: Use N-bromosuccinimide (NBS) or other brominating agents.
Reductive Amination: Employ reducing agents like sodium borohydride (NaBH).
Substitution Reactions: Various nucleophiles (e.g., amines, thiols) in appropriate solvents.
Major Products:: The major products depend on the specific reaction conditions. expect derivatives with altered substituents on the triazolo[1,5-a]pyrimidine core.
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a building block for designing novel heterocyclic compounds.
Biology: Investigating its interactions with biological targets (e.g., receptors, enzymes).
Medicine: Potential therapeutic applications (e.g., antiviral, anticancer).
Industry: As a precursor for drug development or materials synthesis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H21BrN4O3 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H21BrN4O3/c1-26-17-10-19(28-3)18(27-2)8-14(17)16-9-15(12-5-4-6-13(21)7-12)24-20-22-11-23-25(16)20/h4-8,10-11,15-16H,9H2,1-3H3,(H,22,23,24) |
InChI Key |
RLIZPCKHRYGBQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(NC3=NC=NN23)C4=CC(=CC=C4)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dihydro-N-methyl-N-(3-methylphenyl)-4-oxo-3-[(4-phenyl-1-piperazinyl)carbonyl]-6-quinolinesulfonamide](/img/structure/B11209867.png)
![ethyl 4-{[N-(3,4-dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)-beta-alanyl]amino}benzoate](/img/structure/B11209868.png)
![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11209871.png)

![3-(4-ethoxyphenyl)-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11209882.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11209898.png)

![2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B11209906.png)

![2-(2-{[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B11209915.png)


![3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11209933.png)
![N-(4-butylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209936.png)
